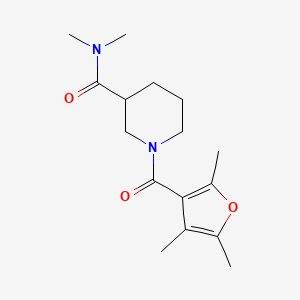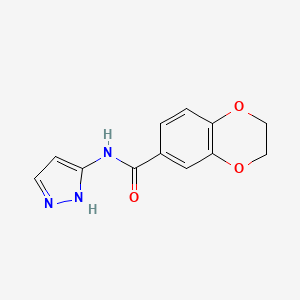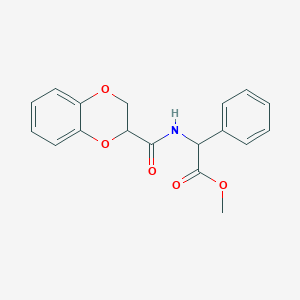![molecular formula C14H10N2O6 B7572344 1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBQX and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
NBQX acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site. This prevents the activation of the receptor and the subsequent influx of calcium ions, which is necessary for the induction of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
NBQX has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential therapeutic applications in the treatment of other neurological disorders. NBQX has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NBQX is its high potency and selectivity for AMPA receptors. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of NBQX is its short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one has potential applications in a variety of fields. Some future directions for research include:
1. Further studies on the pharmacological properties of NBQX and its potential therapeutic applications in the treatment of neurological disorders.
2. Development of more potent and selective AMPA receptor antagonists for use in experimental settings.
3. Investigation of the role of AMPA receptors in other physiological processes, such as pain perception and addiction.
4. Development of new synthetic methods for the production of NBQX and related compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, especially in neuroscience. It acts as a competitive antagonist of the AMPA receptor and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the pharmacological properties of NBQX and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of NBQX involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride. The resulting product is then treated with phosphorous oxychloride to obtain 2-chloro-3-nitropyridine. The final step involves the reaction of 2-chloro-3-nitropyridine with 3,4-methylenedioxyphenylacetone in the presence of sodium methoxide to obtain NBQX.
Aplicaciones Científicas De Investigación
NBQX has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. NBQX has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential therapeutic applications in the treatment of other neurological disorders.
Propiedades
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11(9-3-4-12-13(6-9)22-8-21-12)7-15-5-1-2-10(14(15)18)16(19)20/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWZMJCIGDGBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN3C=CC=C(C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)

![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)

![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)
![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
